molecular formula C15H22ClN3 B2759811 1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine CAS No. 1284283-28-8

1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine

Cat. No.: B2759811
CAS No.: 1284283-28-8
M. Wt: 279.81
InChI Key: FUCZOJDVIVCBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine (CAS 1284283-28-8) is a nitrogen-containing heterocyclic compound with a molecular formula of C15H22ClN3 and a molecular weight of 279.81 g/mol . This compound serves as a versatile small molecule scaffold and key chemical intermediate in medicinal chemistry and drug discovery research . Its structure, featuring both piperazine and piperidine rings, is frequently employed in the design and synthesis of novel bioactive molecules. Scientific literature highlights the value of this and closely related piperidine/piperazine-containing compounds in pharmaceutical development. Specifically, such structures have been investigated as core templates in the discovery of potent pan-AKT inhibitors, which show promise as potential anti-prostate cancer therapeutics by effectively inhibiting cellular AKT phosphorylation and inducing apoptosis in cancer cells . Furthermore, analogous structures are utilized in the exploration of peripherally restricted Cannabinoid Receptor Type 1 (CB1) antagonists . These research areas aim to develop treatments for serious conditions such as cancer, obesity, liver disease, and metabolic syndrome, while seeking to minimize adverse central nervous system effects . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-piperidin-4-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3/c16-13-1-3-14(4-2-13)18-9-11-19(12-10-18)15-5-7-17-8-6-15/h1-4,15,17H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCZOJDVIVCBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine typically involves the reaction of 4-chlorophenylpiperazine with piperidine. One common method is the nucleophilic substitution reaction where 4-chlorophenylpiperazine is reacted with piperidine in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in dimethylformamide or tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine

  • Structure : Differs by a 2-methoxyphenyl group instead of 4-chlorophenyl.
  • Activity: Exhibits moderate dopamine D2 receptor affinity (lower than nitrobenzyl-substituted analogs).
  • Synthesis : Prepared via reductive amination and microwave-assisted hydrolysis .

1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine

  • Structure : Chlorine at the 3-position of the phenyl ring; phenethyl group replaces piperidin-4-yl.
  • Phenethyl groups may enhance lipophilicity but reduce polar interactions .

Antihistamines with 4-Chlorophenyl Groups

  • Examples : Buclizine, Meclizine, Cetirizine ().
  • Structure : Feature 4-chlorophenyl-benzhydryl or 4-chlorophenyl-methyl groups on piperazine.
  • Activity : These compounds exhibit histamine H1 receptor antagonism, attributed to the bulky benzhydryl groups enhancing receptor occupancy. The absence of a piperidinyl group in these drugs highlights the importance of steric bulk over conformational flexibility for antihistaminic effects .

Modifications on the Piperazine/Piperidine Core

1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

  • Structure : Piperazine substituted with 4-chlorobenzhydryl and benzoyl groups.
  • Activity : Demonstrated cytotoxicity against liver, breast, and colon cancer cell lines. The 4-chlorobenzhydryl group enhances membrane permeability, while benzoyl substituents modulate electron density for target interactions .

Neurokinin Antagonists with Piperidinyl-Piperazine Scaffolds

  • Structure : Substituted 1-piperidin-3-yl-4-piperidin-4-yl-piperazines.
  • Activity: Exhibit NK1/NK3 receptor antagonism. The dual piperidinyl substitution introduces rigidity, optimizing receptor fit compared to mono-piperidinyl analogs like the target compound .

Ethyl 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoate

  • Structure : Piperazine N-alkylated with a branched ester group.
  • However, reduced basicity of the piperazine nitrogen may limit receptor binding compared to unalkylated derivatives .

Stereochemical Variations

Enantiomers of 1-[(4-Chlorophenyl)phenylmethyl]-4-(tosyl)piperazine

  • Structure : Chiral benzhydryl and tosyl groups on piperazine.
  • Activity: The (R)-enantiomer shows higher potency in preclinical models, emphasizing the role of stereochemistry in receptor engagement. This contrasts with the non-chiral target compound, which lacks such enantiomer-specific effects .

Receptor Binding Profiles

Compound Key Structural Features Receptor Affinity/Activity Reference
Target Compound 4-Chlorophenyl, piperidin-4-yl Moderate dopamine D2 affinity*
1-(2-Methoxy-phenyl) analog 2-Methoxyphenyl, piperidin-4-yl Lower D2 affinity than target
Buclizine 4-Chlorophenyl-benzhydryl H1 receptor antagonism
NK1 Antagonist (e.g., compound 20) Dual piperidinyl substitution NK1/NK3 receptor antagonism

Cytotoxicity and Therapeutic Potential

  • Anticancer Derivatives : 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines show IC50 values in the micromolar range against hepatic and breast cancer lines, outperforming simpler piperazine derivatives .
  • Antidepressant Analogs : SA4503, a piperazine with phenethyl groups, demonstrates sigma-1 receptor agonism, a mechanism absent in the target compound .

Biological Activity

1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine (also known as CPP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of the biological activity of CPP, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine is characterized by its piperazine and piperidine moieties, which are known for their pharmacological properties. The compound's molecular formula is C13H16ClN3C_{13}H_{16}ClN_3, and it possesses a molecular weight of approximately 251.74 g/mol. The presence of the chlorophenyl group contributes to its lipophilicity, which is crucial for its biological activity.

The biological activity of CPP can be attributed to several mechanisms:

  • Dopamine Receptor Modulation : CPP exhibits affinity for dopamine receptors, particularly D2 and D3 subtypes, which are implicated in various neuropsychiatric disorders.
  • Antitumor Activity : Studies have indicated that CPP may inhibit cancer cell proliferation through modulation of apoptotic pathways and inhibition of poly (ADP-ribose) polymerase (PARP) activity, leading to increased cancer cell death .
  • Antimicrobial Properties : The compound has shown promising results against various bacterial strains, suggesting potential use as an antibacterial agent .

1. Anticancer Activity

CPP has demonstrated significant efficacy in various cancer models. For instance, in vitro studies reported IC50 values indicating that CPP effectively inhibits the growth of human breast cancer cells. The mechanism involves the activation of caspases and inhibition of PARP1, enhancing DNA damage response pathways .

Compound IC50 (µM) Target
CPP18Human breast cancer
Olaparib57.3PARP inhibitor

2. Antimicrobial Activity

CPP has been evaluated for its antibacterial properties against several pathogens. The compound exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264

Case Study 1: Anticancer Efficacy

In a study published in Molecules, CPP was tested against breast cancer cell lines. The results indicated that treatment with CPP resulted in significant apoptosis, as evidenced by increased levels of cleaved PARP and activated caspases . This suggests a potential therapeutic role for CPP in oncology.

Case Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial properties of CPP. It was found to be particularly effective against resistant strains of bacteria, highlighting its potential as a new antibacterial agent in the face of rising antibiotic resistance .

Q & A

Q. Optimization Strategies :

VariableImpactExample from Evidence
TemperatureHigher yields at controlled 40-60°CEthyl acetate used at 50°C for intermediate stabilization
CatalystPalladium catalysts improve coupling efficiencyNoted in analogous quinoline-piperazine syntheses
Reaction TimeExtended time (12-24 hrs) for complete cyclizationPiperidine ring formation in multi-step protocols

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR verify substituent positions and ring structures. For example, aromatic protons appear at δ 7.32–7.00 ppm in analogous compounds .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) with reverse-phase C18 columns .
  • Mass Spectrometry (LC/MS) : ESI-MS confirms molecular weight (e.g., [M+1]+^+ peaks at m/z = 299–486 for related derivatives) .

Q. Reference Data for Analogues :

CompoundMelting Point (°C)Rf ValuePurity (%)Source
4-(4-Hydroxyphenyl)piperazine derivatives153–1910.39–0.4483–92

Advanced: How can computational modeling predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with receptors (e.g., tyrosine kinases). The 4-chlorophenyl group’s electron-withdrawing effects enhance binding to hydrophobic pockets .
  • Molecular Dynamics (MD) : Simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .
  • QSAR Studies : Correlate substituent electronegativity (e.g., Cl, piperidine) with IC50_{50} values for activity prediction .

Case Study : Fluorobenzyl-piperazine derivatives showed a docking score of −9.2 kcal/mol against kinase targets .

Advanced: How can discrepancies between in vitro and in vivo activity data be resolved?

Methodological Answer:

  • Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites. For example, piperazine derivatives often undergo hepatic oxidation, reducing bioavailability .
  • Pharmacokinetic Studies : Measure plasma half-life (e.g., t1/2t_{1/2} = 2–4 hrs in rodents) to adjust dosing regimens .
  • Caco-2 Permeability Assays : Predict intestinal absorption issues due to high molecular weight (>400 Da) .

Example : A quinoline-piperazine analogue showed 56% yield in vitro but required liposomal encapsulation to improve in vivo efficacy .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of toxic fumes (e.g., NOx_x from nitro intermediates) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Toxicity Data for Analogues :

HazardCategoryPrecautionSource
Skin IrritationCategory 2Immediate washing with soap/water

Advanced: How does substitution on the piperazine ring influence physicochemical properties and bioactivity?

Methodological Answer:

  • LogP Adjustments : Chlorophenyl groups increase lipophilicity (LogP +0.5), enhancing blood-brain barrier penetration .
  • Hydrogen Bonding : Piperidine’s tertiary nitrogen forms H-bonds with Asp113 in serotonin receptors, modulating affinity .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl) reduce off-target binding but may lower solubility .

Q. SAR Table :

SubstituentBioactivity (IC50_{50}, nM)Solubility (mg/mL)Source
4-Chlorophenyl120 ± 15 (Kinase inhibition)0.8
4-Methylphenyl250 ± 301.2

Basic: What pharmacological targets are documented for structurally related piperazines?

Methodological Answer:

  • Serotonin Receptors (5-HT1A_{1A}) : Piperazine derivatives act as agonists/antagonists, validated via radioligand binding assays .
  • Tyrosine Kinases : Inhibitory activity measured via phosphorylation assays (IC50_{50} = 50–200 nM) .
  • Antimicrobial Targets : MIC values of 2–8 µg/mL against S. aureus in broth microdilution assays .

Q. Experimental Workflow :

Target Identification : Literature mining (e.g., ChEMBL, PubChem) .

In Vitro Screening : High-throughput fluorescence polarization assays .

Advanced: What are common sources of variability in synthetic yields, and how can these be mitigated?

Methodological Answer:

  • Impurity Control : Use scavenger resins (e.g., QuadraPure™) to remove excess reagents .
  • Moisture Sensitivity : Conduct reactions under inert gas (N2_2/Ar) to prevent hydrolysis of intermediates .
  • Catalyst Loading : Optimize Pd/C (5–10 wt%) for Suzuki couplings to minimize side products .

Q. Yield Optimization Table :

ParameterAdjustmentYield ImprovementSource
SolventSwitch from DCM to THF+15%
TemperatureReduce from 60°C to 40°C+20% (reduced decomposition)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.